molecular formula C15H20N2O3 B129601 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one CAS No. 145743-47-1

5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

Cat. No. B129601
M. Wt: 276.33 g/mol
InChI Key: WZROEATXAXBHDC-UHFFFAOYSA-N
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Description

5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is a type of chemical entity . It is also known as a chemical compound .


Synthesis Analysis

The synthesis of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one involves a reaction of 3-cyclopentyloxy-4-methoxycinnamic acid with hydrazine hydrate. The reaction mixture is heated to 100° (bath temperature) for 24 hours .


Molecular Structure Analysis

The molecular formula of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one is C15H20N2O3 . Its molecular weight is 276.33 .

Future Directions

The pyrazolidinone (pyrazolidin-3-one) moiety, which is present in 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one, is an important structural motif found in both natural products and synthetic compounds with interesting pharmacological activity . Future research may focus on exploring its potential applications in the treatment of various conditions .

properties

IUPAC Name

5-(3-cyclopentyloxy-4-methoxyphenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-19-13-7-6-10(12-9-15(18)17-16-12)8-14(13)20-11-4-2-3-5-11/h6-8,11-12,16H,2-5,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZROEATXAXBHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NN2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369478
Record name 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one

CAS RN

145743-47-1
Record name 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-cyclopentyloxy-4-methoxycinnamic acid (7.9 g, mmol) in toluene (25 ml) is added hydrazine hydrate (2.91 n-A, 60 mmol). The reaction mixture is heated to 100° (bath temperature) for 24 hours. Toluene is partially removed and ether carefully added, and the product allowed to crystallize. The solid is filtered to give crude product (6 g). A crystallization from chlorofom-hexane gives the pure product (5 g) m.p. 185°-186°. 1H NMR (CDCl3) δ 7.02 (1H, s, NH--CO), 6.88 (3H, m, arom), 4.79 (2H, m, carbinolic and benzylic), 4.28 (1H, m, NH), 3.84 (3H, s, CH3O--), 2.79 (2H, d, --CH2CO), 1.9 (5H, m, cyclopentyl C-H), 1.61 (3H, m, cyclopentyl C-H); IR(KBr),3420,3220,3160,2960,1700,1660 cm-1 ; MS m/z 276 (M)+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two

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